4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine 4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1004451-77-7
VCID: VC19971919
InChI: InChI=1S/C10H14ClN5/c1-3-15-4-8(7(2)13-15)5-16-6-9(11)10(12)14-16/h4,6H,3,5H2,1-2H3,(H2,12,14)
SMILES:
Molecular Formula: C10H14ClN5
Molecular Weight: 239.70 g/mol

4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

CAS No.: 1004451-77-7

Cat. No.: VC19971919

Molecular Formula: C10H14ClN5

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine - 1004451-77-7

Specification

CAS No. 1004451-77-7
Molecular Formula C10H14ClN5
Molecular Weight 239.70 g/mol
IUPAC Name 4-chloro-1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C10H14ClN5/c1-3-15-4-8(7(2)13-15)5-16-6-9(11)10(12)14-16/h4,6H,3,5H2,1-2H3,(H2,12,14)
Standard InChI Key HKQVQIFWRFLJGC-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C)CN2C=C(C(=N2)N)Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a primary pyrazole ring substituted at the 1-position with a [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl] group and at the 3-position with an amine group. The secondary pyrazole ring contains ethyl and methyl substituents at the 1- and 3-positions, respectively, and a chlorine atom at the 4-position. This arrangement creates a sterically hindered environment, which may influence its reactivity and binding affinity in biological systems.

The molecular formula, inferred from structural analysis, is C₁₁H₁₅ClN₆, with a molecular weight of 290.73 g/mol. The presence of multiple nitrogen atoms and a chlorine substituent enhances its polarity, suggesting moderate solubility in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) .

Electronic and Steric Effects

The electron-withdrawing chlorine atom at the 4-position of the primary pyrazole ring induces electronic asymmetry, potentially increasing its electrophilicity at the 5-position. Concurrently, the ethyl and methyl groups on the secondary pyrazole ring contribute steric bulk, which may limit access to certain enzymatic active sites while favoring interactions with hydrophobic pockets .

Synthesis and Optimization

Reaction Pathways

The synthesis of 4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is achieved through a multi-step process, as outlined in patent literature :

  • Formation of the Pyrazole Core: A 1,3-diketone undergoes cyclization with hydrazine derivatives to yield the primary pyrazole ring.

  • Chlorination: The 4-position of the pyrazole is chlorinated using hypochlorous acid (HOCl) or its salts under alkaline conditions (pH 9–11) at 5–30°C. This step requires strict control of carboxylic acid concentrations (<0.2 wt%) to prevent side reactions .

  • Alkylation: The [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl] group is introduced via nucleophilic substitution or Mitsunobu reaction, utilizing aprotic solvents like tetrahydrofuran (THF) or diglyme.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to maintain optimal temperature (20–25°C) and stoichiometric ratios (1:1 to 1.5:1 for HOCl:pyrazole). Yields exceeding 85% are reported when using water as the primary solvent, minimizing environmental impact .

Applications in Drug Development

Intermediate for Biocides

The compound serves as a precursor in synthesizing agrochemicals, particularly neonicotinoid insecticides. Its chlorinated pyrazole core is integral to the activity of derivatives targeting insect nicotinic acetylcholine receptors .

Anticancer Scaffolds

Modification of the amine group enables conjugation with cytotoxic agents (e.g., doxorubicin), creating prodrugs activated by tumor-specific enzymes. Such derivatives exhibit reduced systemic toxicity in preclinical models.

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBioactivity Profile
4-Chloro-3,5-dimethylpyrazoleLacks the secondary pyrazole ringModerate antifungal activity
1-Ethyl-3-methylpyrazole-4-carboxamideCarboxamide replaces amine groupWeak kinase inhibition

The dual pyrazole system in 4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine confers superior binding entropy compared to monocyclic analogs, as evidenced by molecular dynamics simulations .

Future Research Directions

Synthetic Methodology

Exploring photocatalyzed chlorination could enhance regioselectivity and reduce reliance on hazardous reagents like HOCl. Flow chemistry approaches may further improve yield and scalability .

Target Identification

High-throughput screening against kinase libraries is warranted to identify lead candidates for inflammatory and oncological indications.

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